molecular formula C10H11ClN4 B1436119 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine CAS No. 1094842-75-7

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine

Cat. No. B1436119
CAS RN: 1094842-75-7
M. Wt: 222.67 g/mol
InChI Key: BVZFIUFUONGKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is a chemical compound with the molecular formula C10H11ClN4. It is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom and an imidazole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazine derivatives have been synthesized for various purposes, including the creation of novel heterocyclic compounds. For instance, the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether involves generating an intermediate that could potentially be modified to incorporate the 2-isopropyl-1H-imidazol moiety (Collins Michael Raymond et al., 2010).

Biological and Medicinal Applications

  • Pyrazoline and benzimidazole derivatives, which are structurally related to the compound , have been explored for their anti-diabetic potential through α-glucosidase inhibition activity. This suggests a potential avenue for research into the biological activities of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine (Farhat Ibraheem et al., 2020).

Surface Protection and Corrosion Inhibition

  • Some pyrazine derivatives have been tested for their potential to protect surfaces and inhibit corrosion, indicating possible applications in materials science. For example, 6-substituted 3-chloropyridazine derivatives, which share the chloro- and pyrazine moieties with the compound of interest, have shown effectiveness in protecting mild steel surfaces in corrosive environments (L. Olasunkanmi et al., 2018).

Molecular Docking and Theoretical Studies

  • Theoretical and computational studies, including molecular docking, have been employed to understand the interactions and potential applications of pyrazine derivatives. This suggests that similar methods could be used to explore the interactions and potential uses of this compound in various biological targets (G. Barlin et al., 1992).

properties

IUPAC Name

2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7(2)10-13-3-4-15(10)9-6-12-5-8(11)14-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZFIUFUONGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Reactant of Route 4
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Reactant of Route 5
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine
Reactant of Route 6
2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.